molecular formula C20H20O7 B15296455 2-hydroxy-4-oxo-2-(2-oxo-2-phenylmethoxyethyl)-4-phenylmethoxybutanoic acid

2-hydroxy-4-oxo-2-(2-oxo-2-phenylmethoxyethyl)-4-phenylmethoxybutanoic acid

Cat. No.: B15296455
M. Wt: 372.4 g/mol
InChI Key: CNDXFEKBFFOHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polyfunctionalized butanoic acid derivative featuring hydroxy, oxo, and phenylmethoxy groups. Its structure includes two phenylmethoxy substituents at positions 2 and 4, along with a hydroxy group and a ketone moiety.

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

2-hydroxy-4-oxo-2-(2-oxo-2-phenylmethoxyethyl)-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C20H20O7/c21-17(26-13-15-7-3-1-4-8-15)11-20(25,19(23)24)12-18(22)27-14-16-9-5-2-6-10-16/h1-10,25H,11-14H2,(H,23,24)

InChI Key

CNDXFEKBFFOHMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features are its dual phenylmethoxy substituents and hydroxy-oxo backbone. Below is a comparative analysis with structurally related molecules:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound : 2-Hydroxy-4-oxo-2-(2-oxo-2-phenylmethoxyethyl)-4-phenylmethoxybutanoic acid C₂₀H₂₀O₈ (estimated) - 2× phenylmethoxy
- Hydroxy
- Oxo groups
~388.37 (calculated) Likely multi-step (e.g., Friedel-Crafts, Michael addition) High lipophilicity due to aromatic groups; potential for hydrogen bonding
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (III) C₁₂H₁₂O₅S (example) - Sulfanyl
- Carboxymethyl
- Aryl-oxo
~276.29 Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids Racemic mixtures; sulfanyl group may enhance metabolic stability
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S - Bromophenyl
- Thienylmethylamino
368.25 Unspecified (commercially available) Bromine increases molecular weight; thienyl group may alter electronic properties
4-Ethoxy-2-methylene-4-oxobutanoic acid C₇H₁₀O₄ - Ethoxy
- Methylene
158.15 Commercial synthesis Smaller size; unsaturated backbone may increase reactivity (e.g., polymerization)
(2Z)-4-Methoxy-4-oxobut-2-enoic acid C₅H₆O₄ - Methoxy
- Conjugated double bond
130.10 Not specified Conjugation enhances stability; simpler structure reduces lipophilicity

Key Differences in Physicochemical Properties

Lipophilicity: The target compound’s dual phenylmethoxy groups confer higher lipophilicity compared to analogs like 4-ethoxy-2-methylene-4-oxobutanoic acid (logP ~1.5 vs. ~0.2) . This property may influence membrane permeability and bioavailability.

Stereochemical Complexity: Unlike the racemic 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids , the target compound’s stereochemistry is unspecified, which could impact its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.